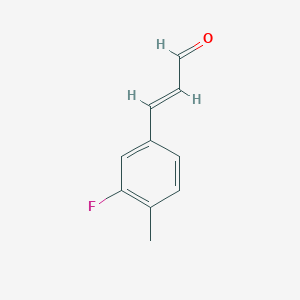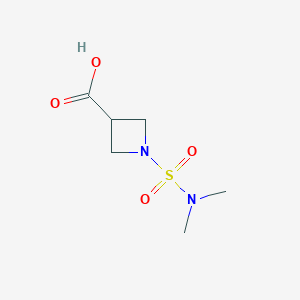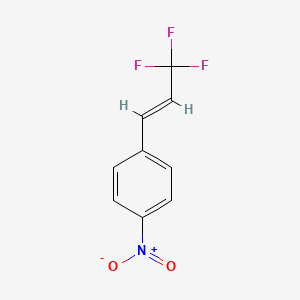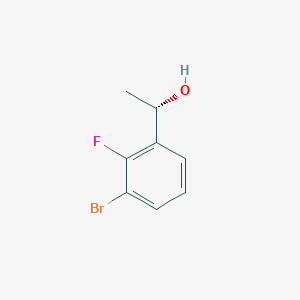![molecular formula C6H13ClN2O2 B13591533 methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is known for its unique structure, which includes an azetidine ring, a carbamate group, and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride
- Methyl N-(azetidin-3-yl)carbamate hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
Uniqueness
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride is unique due to its specific combination of an azetidine ring and a carbamate group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
属性
分子式 |
C6H13ClN2O2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
methyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-5-2-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |
InChI 键 |
MVRDQOCQXXRUGM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC1CCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


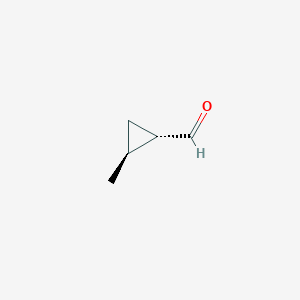
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

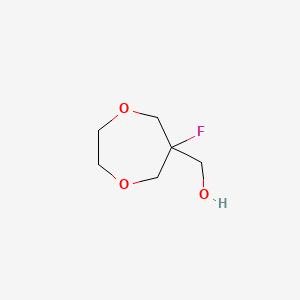
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)

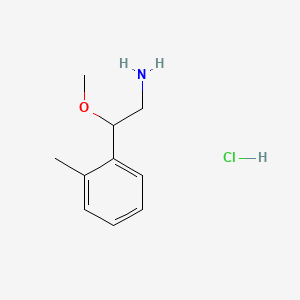
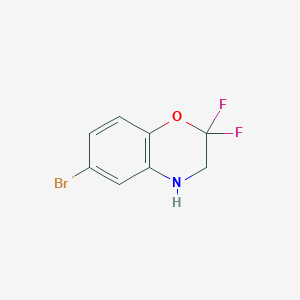
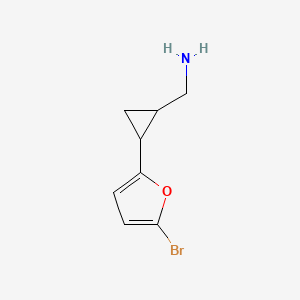
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
